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molecular formula C9H6BrFS B8651904 2-Bromo-5-fluoro-3-methylbenzo[b]thiophene

2-Bromo-5-fluoro-3-methylbenzo[b]thiophene

Cat. No. B8651904
M. Wt: 245.11 g/mol
InChI Key: ZADAEJSZAKGTSD-UHFFFAOYSA-N
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Patent
US07557103B2

Procedure details

A 3 neck 2 L round bottom flask is fitted with a septum, a mechanical stirrer, and stopper. The flask is charged with 5-fluoro-3-methylbenzothiophene (55.4 g, 0.311 moles) and acetonitrile (350 mL). The mixture is stirred with a mechanical stirrer and the reaction temperature is monitored. NBS is added portion wise. The reaction temperature rises slightly, and the reaction is cooled with ice water bath. A solid crashes out of solution. The solid is filtered and rinsed 2 times with a 1:1 mixture of acetonitrile and water (100 mL). The solid is dried in a vacuum oven overnight at room temperature to obtain the title product (69 g, 95%). 1H-NMR (DMSO-d6), δ 2.41 (s, 3H), 7.34 (td, J=10, 2 Hz, 1H), 7.69 (dd, J=10, 2 Hz, 1H), 8.04 (dd, J=9, 5 Hz, 1H) ppm.
Quantity
55.4 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9][CH:8]=[C:7]([CH3:10])[C:6]=2[CH:11]=1.C1C(=O)N([Br:19])C(=O)C1>C(#N)C>[Br:19][C:8]1[S:9][C:5]2[CH:4]=[CH:3][C:2]([F:1])=[CH:11][C:6]=2[C:7]=1[CH3:10]

Inputs

Step One
Name
Quantity
55.4 g
Type
reactant
Smiles
FC=1C=CC2=C(C(=CS2)C)C1
Name
Quantity
350 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred with a mechanical stirrer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 neck 2 L round bottom flask is fitted with a septum, a mechanical stirrer, and stopper
TEMPERATURE
Type
TEMPERATURE
Details
the reaction is cooled with ice water bath
FILTRATION
Type
FILTRATION
Details
The solid is filtered
WASH
Type
WASH
Details
rinsed 2 times
ADDITION
Type
ADDITION
Details
with a 1:1 mixture of acetonitrile and water (100 mL)
CUSTOM
Type
CUSTOM
Details
The solid is dried in a vacuum oven overnight at room temperature
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C2=C(S1)C=CC(=C2)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 69 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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